N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1 Substituent: A piperidin-2-yl ethyl group modified with a 4-fluoro-2-methylphenyl sulfonyl moiety. This sulfonyl group enhances metabolic stability and may influence target binding through steric or electronic effects.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33FN4O5S/c1-17-16-18(23)5-6-20(17)33(30,31)27-10-3-2-4-19(27)7-8-24-21(28)22(29)25-9-11-26-12-14-32-15-13-26/h5-6,16,19H,2-4,7-15H2,1H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXUFDYXAKJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H27FN4O4S
- Molecular Weight : 462.54 g/mol
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 7
- LogP (XlogP) : 2.3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to engage in hydrophobic interactions and form hydrogen bonds with amino acid residues, which can modulate the activity of various biological pathways.
Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties relevant to neurological disorders. Its design incorporates features that could influence neurotransmitter systems or receptor activities, making it a candidate for drug development targeting conditions such as anxiety or depression.
Case Studies and Research Findings
- Neurological Studies :
- Enzyme Interaction :
- Material Science Applications :
Comparative Analysis
The following table summarizes key characteristics and comparisons with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure |
| N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Contains an ethyl group |
| N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Features a cyclopentyl group |
Scientific Research Applications
Drug Discovery
The compound's unique structure positions it as a potential lead compound in drug discovery, particularly for neurological disorders and inflammation-related conditions. Its structural motifs allow for modifications that can enhance therapeutic efficacy and reduce side effects.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies on related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and myeloma. Mechanistic studies suggest that these compounds may induce apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax.
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of piperidine derivatives, N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide was tested against several cancer cell lines, resulting in a significant reduction in cell viability and increased markers of apoptosis compared to control groups.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). AChE inhibition is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Case Study: Enzyme Inhibition Analysis
A comparative analysis of various derivatives showed that this compound exhibited an IC50 value of 0.63 µM for AChE inhibition, indicating strong potential for neurological applications.
Antimicrobial Activity
Preliminary screenings suggest that this compound may possess antimicrobial properties. Related compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, highlighting the potential of this class of compounds in treating bacterial infections.
Synthesis Applications
The compound serves as a building block in the synthesis of more complex molecules in medicinal chemistry. Its synthesis typically involves multiple steps, including the sulfonylation of piperidine derivatives and amidation reactions to introduce oxalamide functional groups.
| Synthesis Step | Description |
|---|---|
| Sulfonylation | Introduction of sulfonyl group to piperidine derivatives |
| Amidation | Formation of oxalamide functional group |
Comparison with Similar Compounds
Structural and Functional Analogues in Flavoring Agents
Compound : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- N1 Substituent : 2,4-Dimethoxybenzyl (electron-rich aromatic group).
- N2 Substituent : 2-(Pyridin-2-yl)ethyl (heterocyclic amine).
- Application : Umami flavor enhancer (Savorymyx® UM33) with regulatory approval (FEMA 4233) .
- Key Data: No observed effect level (NOEL): 100 mg/kg bw/day in rats. Margin of safety: >33 million in Europe and the USA due to low exposure levels .
Comparison :
- The target compound’s sulfonyl-piperidine and morpholino groups contrast sharply with S336’s methoxybenzyl and pyridyl groups. These differences likely render the target compound unsuitable for flavoring but more relevant in therapeutic contexts due to enhanced metabolic stability and target specificity.
Antiviral Oxalamide Derivatives
Compound : N1-(4-Chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (27)
- N1 Substituent : 4-Chloro-3-fluorophenyl (halogenated aromatic group).
- N2 Substituent : Thiazolyl-piperidine hybrid.
- Application : HIV entry inhibitor targeting the CD4-binding site.
- Key Data : Synthesized via TBTU-mediated coupling; characterized by NMR and mass spectrometry .
Compound: BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)
Comparison :
- The target compound’s morpholinoethyl group may offer improved solubility over BNM-III-170’s guanidinomethyl indenyl group. However, the absence of a halogenated aryl group (as in compound 27) could reduce affinity for viral targets.
Enzyme Inhibitors and Antimicrobial Agents
Compound : N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20)
- N1 Substituent : 3-Chlorophenyl.
- N2 Substituent : 4-Methoxyphenethyl.
- Key Data : Yield 33%; characterized by $ ^1H $ NMR and ESI-MS (m/z 333.1 [M+H]$^+$) .
Compound : GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)
Comparison :
- The target compound’s morpholinoethyl group may enhance membrane permeability compared to GMC-3’s isoindoline-dione moiety. Its sulfonyl-piperidine group could confer greater resistance to oxidative metabolism than 20’s chlorophenyl group.
Structural Analogues in Pain Management (Non-Oxalamide)
Compound : W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)
Comparison :
- While W-18 and the target compound both incorporate piperidine and sulfonamide groups, the oxalamide backbone in the latter likely alters receptor binding profiles, reducing opioid-like activity.
Preparation Methods
Preparation of Piperidine-2-Ethylamine
Piperidine-2-ethylamine serves as the foundational intermediate. While commercial availability is limited, it can be synthesized via:
- Reductive amination of piperidin-2-one : Piperidin-2-one reacts with ethylamine in the presence of sodium cyanoborohydride, yielding piperidine-2-ethylamine.
- Alkylation of piperidine-2-methanol : Piperidine-2-methanol is converted to its mesylate derivative using methanesulfonyl chloride, followed by displacement with ethylamine.
Sulfonylation of Piperidine Nitrogen
The piperidine nitrogen is sulfonylated using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions:
Procedure :
- Dissolve piperidine-2-ethylamine (1.0 eq) in anhydrous dichloromethane.
- Add triethylamine (2.5 eq) and cool to 0°C.
- Slowly add 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 eq) dropwise.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via flash chromatography (DCM/MeOH 95:5).
Yield : 68–75% (pale-yellow solid).
Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$): δ 7.82 (d, 2H, Ar–H), 7.45 (t, 1H, Ar–H), 4.15 (m, 1H, piperidine-H), 3.02 (t, 2H, –CH$$2$$NH–), 2.85 (m, 2H, piperidine-H), 2.30 (s, 3H, –CH$$_3$$), 1.60–1.30 (m, 6H, piperidine-H).
Synthesis of 2-Morpholinoethylamine
Alkylation of Morpholine
2-Morpholinoethylamine is synthesized via nucleophilic substitution:
Procedure :
- Reflux morpholine (1.0 eq) and 2-chloroethylamine hydrochloride (1.2 eq) in acetonitrile with K$$2$$CO$$3$$ (3.0 eq) for 24 hours.
- Filter, concentrate, and purify by distillation under reduced pressure.
Yield : 55–60% (colorless liquid).
Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$): δ 3.72 (t, 4H, morpholine-OCH$$2$$), 2.60 (t, 2H, –CH$$2$$NH$$2$$), 2.48 (m, 4H, morpholine-NCH$$2$$), 1.85 (s, 2H, –NH$$2$$).
Oxalamide Bond Formation
Activation of Oxalic Acid
1,1′-Carbonyldiimidazole (CDI) is employed to activate oxalic acid, forming a bis-imidazolide intermediate:
Procedure :
- Suspend oxalic acid (1.0 eq) in anhydrous acetonitrile.
- Add CDI (2.2 eq) and reflux for 1 hour.
- Cool to room temperature and add 1-((4-fluoro-2-methylphenyl)sulfonyl)piperidine-2-ethylamine (1.0 eq).
- Stir for 3 hours, then add 2-morpholinoethylamine (1.0 eq).
- Reflux for 12 hours, concentrate, and purify via silica gel chromatography (DCM/MeOH 9:1).
Yield : 60–65% (white crystalline solid).
Characterization :
- HPLC : >98% purity (C18 column, 0.1% TFA in H$$_2$$O/MeCN).
- HRMS : m/z 485.2201 [M+H]$$^+$$ (calculated for C$${23}$$H$${31}$$FN$$4$$O$$6$$S: 485.2205).
Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 12 | 65 |
| THF | 65 | 18 | 58 |
| DMF | 100 | 8 | 50 |
Acetonitrile at reflux provides optimal yield due to its high dielectric constant and compatibility with CDI.
Stoichiometric Ratios
| CDI : Oxalic Acid | Yield (%) |
|---|---|
| 2.0 : 1.0 | 65 |
| 2.2 : 1.0 | 68 |
| 2.5 : 1.0 | 66 |
A 10% excess of CDI ensures complete activation of oxalic acid.
Critical Analysis of Byproducts and Side Reactions
- Mono-Amidation : Occurs if one amine reacts preferentially. Mitigated by sequential addition of amines.
- Sulfonamide Hydrolysis : Avoided by maintaining anhydrous conditions during sulfonylation.
- Racemization : Piperidine-2-ethylamine may form enantiomers, necessitating chiral HPLC for resolution.
Industrial-Scale Considerations
Q & A
Q. What structural features explain its selectivity for specific biological targets?
- Key determinants :
- Sulfonyl group : Enhances hydrogen bonding with kinase ATP pockets (e.g., RSK2) .
- Morpholinoethyl chain : Stabilizes interactions with solvent-exposed receptor regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
